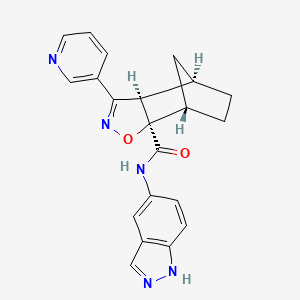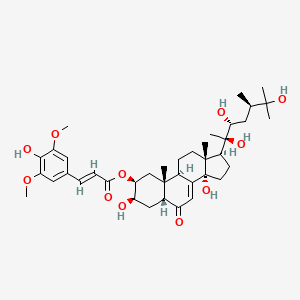
2-O-Sinapoyl makisterone A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-O-Sinapoyl makisterone A: is a hybrid compound formed from sinapinic acid and ecdysterone. It is recognized for its selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways . This compound is derived from the roots of the plant Fibraurea recisa and has shown significant potential in scientific research due to its unique structure and biological activity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-O-Sinapoyl makisterone A involves the esterification of sinapinic acid with ecdysterone. The reaction typically requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions: 2-O-Sinapoyl makisterone A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield sinapinic acid and ecdysterone.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products:
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of sinapinic acid and ecdysterone.
科学的研究の応用
2-O-Sinapoyl makisterone A has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and hybrid compound synthesis.
Biology: Investigated for its role in inhibiting COX-2, which is involved in inflammatory pathways.
Industry: Potential use in the development of anti-inflammatory drugs and other pharmaceutical applications.
作用機序
2-O-Sinapoyl makisterone A exerts its effects by selectively inhibiting the COX-2 enzyme . This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. The sinapoyl moiety at the C-2 position of the ecdysteroid skeleton plays a crucial role in this selective inhibition . The compound binds to the active site of COX-2, preventing the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins.
類似化合物との比較
3-O-Sinapoyl makisterone A: Another sinapinic acid-ecdysterone hybrid with similar COX-2 inhibitory activity.
Methyl sinapate: A derivative of sinapinic acid with less selective COX-2 inhibition.
Makisterone A: The ecdysteroid skeleton without the sinapoyl moiety, showing less COX-2 inhibitory activity.
Uniqueness: 2-O-Sinapoyl makisterone A is unique due to the presence of the sinapoyl moiety at the C-2 position, which enhances its selective inhibition of COX-2 compared to other similar compounds . This structural feature makes it a valuable compound for studying COX-2 inhibition and developing potential anti-inflammatory therapies.
特性
分子式 |
C39H56O11 |
|---|---|
分子量 |
700.9 g/mol |
IUPAC名 |
[(2S,3R,5R,9R,10R,13R,14S,17S)-3,14-dihydroxy-10,13-dimethyl-6-oxo-17-[(2R,3R,5R)-2,3,6-trihydroxy-5,6-dimethylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C39H56O11/c1-21(35(2,3)45)15-32(42)38(6,46)31-12-14-39(47)24-18-26(40)25-19-27(41)30(20-36(25,4)23(24)11-13-37(31,39)5)50-33(43)10-9-22-16-28(48-7)34(44)29(17-22)49-8/h9-10,16-18,21,23,25,27,30-32,41-42,44-47H,11-15,19-20H2,1-8H3/b10-9+/t21-,23+,25+,27-,30+,31+,32-,36-,37-,38-,39-/m1/s1 |
InChIキー |
YZXUMPLPZGHEBG-GPPPMMNLSA-N |
異性体SMILES |
C[C@H](C[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)OC(=O)/C=C/C5=CC(=C(C(=C5)OC)O)OC)C)C)O)O)O)C(C)(C)O |
正規SMILES |
CC(CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)OC(=O)C=CC5=CC(=C(C(=C5)OC)O)OC)C)C)O)O)O)C(C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-2-[(1S)-1,2-dihydroxy(213C)ethyl]-3,4-dihydroxy-2H-furan-5-one](/img/structure/B12393368.png)
![5-(2-hydroxyethyl)-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393386.png)
![Mono[2-(carboxymethyl)hexyl] Phthalate-d4](/img/structure/B12393397.png)

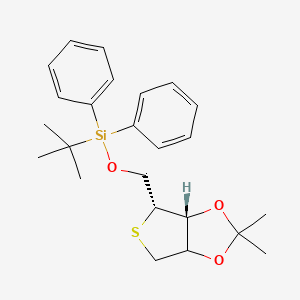
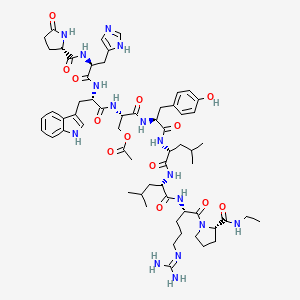
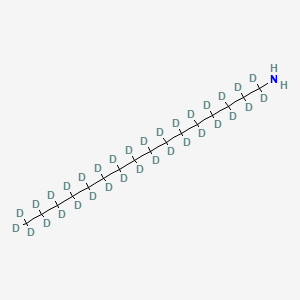
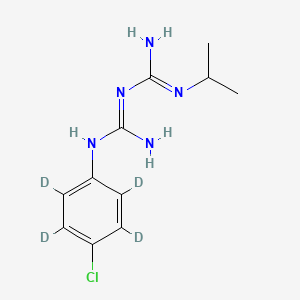
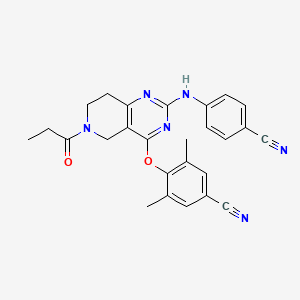
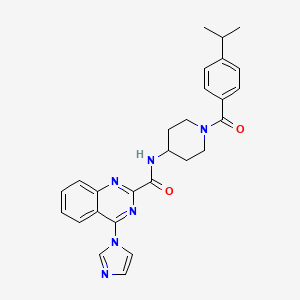
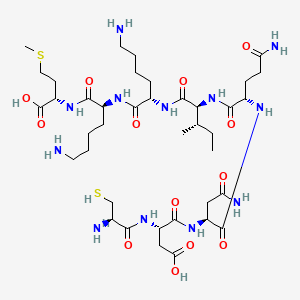
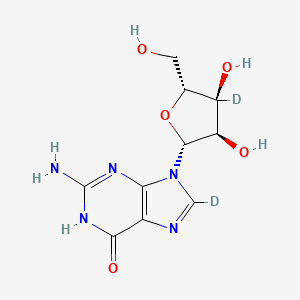
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12393441.png)
